TCS JNK 5a

Catalog No.
S544791
CAS No.
312917-14-9
M.F
C20H16N2OS
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TCS JNK 5a

CAS Number

312917-14-9

Product Name

TCS JNK 5a

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H16N2OS/c21-12-17-15-9-3-4-11-18(15)24-20(17)22-19(23)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H,22,23)

InChI Key

WQGDQGAFSDMBLA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N

solubility

Soluble in DMSO, not in water

Synonyms

TCS JNK 5a, TCS-JNK-5a, JNK Inhibitor IX, SC-202671, SC 202671, SC202671

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N

The exact mass of the compound TCS JNK 5a is 332.09833 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of naphthalenecarboxamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TCS JNK 5a is a potent, ATP-competitive small molecule inhibitor of the c-Jun N-terminal kinase (JNK) family, with particular activity against JNK2 and JNK3 isoforms. [REFS-1, REFS-2] As a member of the aminopyridine class, it serves as a critical research tool for investigating signaling pathways involved in apoptosis, inflammation, and neurodegeneration. Its primary value in a procurement context lies in its improved selectivity over first-generation inhibitors, enabling more precise interrogation of JNK-dependent cellular events. [1]

Selecting a JNK inhibitor based solely on price or historical precedent, such as using the common benchmark SP600125, introduces significant risks of data misinterpretation. SP600125 is known to inhibit a broad range of other protein kinases, leading to off-target effects that can confound experimental results and mask the true role of JNK signaling. [REFS-1, REFS-2] This lack of specificity can necessitate additional validation experiments, wasting reagents and research time. Procuring a more selective inhibitor like TCS JNK 5a is a direct investment in data reliability and reproducibility from the outset.

Superior Potency Against JNK Isoforms Compared to the Benchmark SP600125

In direct biochemical assays, TCS JNK 5a demonstrates significantly higher potency against JNK isoforms than the widely used first-generation inhibitor, SP600125. TCS JNK 5a inhibits JNK2 with a pIC50 of 6.5 and JNK3 with a pIC50 of 6.7, while SP600125 is notably less potent against JNK2 (IC50 of 40 nM) and JNK3 (IC50 of 90 nM). [REFS-1, REFS-2]

Evidence DimensionInhibitory Potency (pIC50 / IC50)
Target Compound DataJNK2: pIC50 = 6.5; JNK3: pIC50 = 6.7
Comparator Or BaselineSP600125: JNK2 IC50 = 40 nM; JNK3 IC50 = 90 nM
Quantified DifferenceSubstantial potency advantage, particularly for JNK3.
ConditionsBiochemical kinase assays.

Higher potency allows for the use of lower concentrations in experiments, reducing the risk of off-target effects and improving the precision of the research.

High Kinase Selectivity: Avoids Key Off-Target Interactions Common to SP600125

TCS JNK 5a exhibits a clean kinase selectivity profile, a critical attribute for generating reliable data. When screened against a panel of over 30 kinases, it was found to be inactive (pIC50 < 5.0) against key kinases like CDK2, GSK3β, Src, and EGFR. This contrasts sharply with the known promiscuity of SP600125, which has documented off-target activity against numerous kinases, complicating the interpretation of its biological effects. [1]

Evidence DimensionKinase Inhibition (pIC50)
Target Compound DatapIC50 < 5.0 against CDK2, GSK3β, Src, EGFR, and others.
Comparator Or BaselineSP600125: Known to inhibit a broad range of kinases beyond JNK.
Quantified DifferenceQualitatively superior selectivity profile.
ConditionsIn vitro kinase panel screening.

High selectivity ensures that observed biological outcomes are attributable to JNK inhibition, which is fundamental for target validation and producing publication-quality, unambiguous results.

Demonstrated On-Target Neuroprotection in a Cellular Model of Ischemic Stroke

The functional relevance of TCS JNK 5a's on-target activity has been validated in a key disease model. In primary cortical neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, TCS JNK 5a provided significant neuroprotection. [1] This protective effect underscores its utility in studying JNK's role in neuronal cell death pathways relevant to stroke and neurodegeneration. [REFS-2, REFS-3]

Evidence DimensionNeuroprotection
Target Compound DataConfers neuroprotection in OGD-treated primary cortical neurons.
Comparator Or BaselineUntreated OGD-exposed neurons.
Quantified DifferenceStatistically significant increase in neuronal viability.
ConditionsIn vitro oxygen-glucose deprivation (OGD) model of ischemic stroke.

This provides confidence that the compound is not only biochemically active but also cell-permeable and effective in a complex, disease-relevant biological context, making it a reliable choice for preclinical studies.

Target Validation Studies Requiring High Confidence in JNK Specificity

For studies aiming to confirm JNK's role in a specific pathway, the high selectivity of TCS JNK 5a is paramount. Its minimal off-target activity ensures that observed phenotypes can be confidently attributed to JNK inhibition, avoiding the confounding results common with less selective compounds like SP600125. [1]

Investigating JNK2/3-Dominant Signaling in Neurodegeneration and Inflammation

Given its superior potency against JNK2 and JNK3, TCS JNK 5a is the right choice for models where these isoforms are the primary drivers of pathology, such as in certain neurodegenerative diseases or inflammatory conditions.

Preclinical Assessment of Neuroprotective Agents in Ischemia Models

The demonstrated efficacy of TCS JNK 5a in protecting neurons from cell death in oxygen-glucose deprivation models makes it a suitable positive control or benchmark compound for screening and validating new neuroprotective therapies for stroke. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.09833431 g/mol

Monoisotopic Mass

332.09833431 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Jang WY, Lee JY, Lee ST, Jun do Y, Kim YH. Inhibition of JNK2 and JNK3 by JNK inhibitor IX induces prometaphase arrest-dependent apoptotic cell death in human Jurkat T cells. Biochem Biophys Res Commun. 2014 Sep 26;452(3):845-51. doi: 10.1016/j.bbrc.2014.09.015. Epub 2014 Sep 16. PubMed PMID: 25218503.

Explore Compound Types